molecular formula C15H23BrO B1530816 2,4-Di-tert-butyl-6-(bromomethyl)phenol CAS No. 194734-57-1

2,4-Di-tert-butyl-6-(bromomethyl)phenol

Cat. No. B1530816
M. Wt: 299.25 g/mol
InChI Key: BPXSTKLPJOGEDW-UHFFFAOYSA-N
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Description

“2,4-Di-tert-butyl-6-(bromomethyl)phenol” is a derivative of “2,4-Di-tert-butylphenol”, which is known to possess antioxidative activity . It is a colorless oil that is classified as an alkylated phenol .


Synthesis Analysis

The compound can be synthesized by the bromination of 2,6-di-tert-butylphenol . Another related compound, 2,4-Ditert butyl phenol (2,4-DTBP), was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis .


Molecular Structure Analysis

The structure of the related compound 2,4-DTBP was characterized as C14H22O through 1H NMR analysis . The structure of another related compound, 2,4-Dimethyl-6-tert-butylphenol, is represented by the formula Me2(tert-Bu)C6H2OH (Me = methyl, tert-Bu = tertiary butyl) .


Chemical Reactions Analysis

The compound 2,4-DTBP is known for its antioxidative effects as it effectively suppresses oxidation, preventing material degradation and disintegration . It has the ability to neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .


Physical And Chemical Properties Analysis

The related compound 2,4-Dimethyl-6-tert-butylphenol is a colorless oil . It has a melting point of 21 to 23 °C and a boiling point of 248 to 249 °C .

Scientific Research Applications

Spin Interaction in Octahedral Zinc Complexes

The Schiff bases, including 2,4-di-tert-butyl-6-[(pyridin-2-ylmethylimino)methyl]phenol, have been studied for their role in the spin interaction in octahedral zinc complexes. These complexes exhibit interesting electrochemical properties, such as reversible oxidation of phenolates into phenoxyl radicals and unique magnetic coupling in the oxidized species. This research is significant in understanding the magnetic and electronic properties of such complexes (Orio et al., 2010).

Antioxidant Application in Natural Rubber

2,4-di-tert-butyl-6-cycloheximide phenol, synthesized using cyclohexylamine and modifying 3,5-di-tert-butyl-salicylaldehyde, has been studied for its antioxidant properties. It's been found to improve the tensile strength, elongation at break, and thermal stability of natural rubber vulcanizates, showing potential as an effective antioxidant in rubber products (Ju, 2014).

Catalysis in Hydroamination

2,4-di-tert-butyl-6-(bromomethyl)phenol has been used in the synthesis of novel zirconium complexes, which show potential in catalyzing hydroamination reactions. The study of these complexes provides insights into their structure and catalytic properties, important for developing new catalysts in organic synthesis (Barroso et al., 2014).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants, like 2,4-di-tert-butyl-phenol, have focused on their environmental occurrence, human exposure, and potential toxicity. These antioxidants are found in various environmental matrices and can exhibit toxic effects such as hepatic toxicity and endocrine disruption (Liu & Mabury, 2020).

Antifungal and Antioxidant Bioactivity

2,4-Di-tert-butyl phenol has been purified from Lactococcus sp. and demonstrated fungicidal activity against various fungi. It also exhibits cytotoxicity against certain cancer cell lines, highlighting its potential for development in food applications and possibly in medical research (Varsha et al., 2015).

Kinetics of Phenol Alkylation

Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts has included 2,4-di-tert-butylphenol. Such studies are crucial for understanding and optimizing industrial processes involving phenol alkylation (Elavarasan et al., 2011).

Safety And Hazards

The related compound 2,4-Dimethyl-6-tert-butylphenol is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

The compound 2,4-DTBP has shown potential in cancer research due to its effectiveness against cancer cells . Further investigation and exploration of 2,4-DTBP’s potential would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2-(bromomethyl)-4,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-8,17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXSTKLPJOGEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Di-tert-butyl-6-(bromomethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Audouin, R Bellini, L Magna… - European Journal of …, 2015 - Wiley Online Library
A series of tridentate aryloxy‐based ligands were synthesized and characterized for their coordination behaviour towards Ti IV . Coordination studies revealed that the nature of the …
F Grasset, JB Cazaux, L Magna, P Braunstein… - Dalton …, 2012 - pubs.rsc.org
New titanium complexes of general formula [(ArO)nTi(Oi-Pr)(4−n)] were synthesized and used as pre-catalysts for the selective dimerization of ethylene to 1-butene. The complexes …
Number of citations: 21 pubs.rsc.org

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